molecular formula C17H12O4 B2990309 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 130836-95-2

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B2990309
CAS No.: 130836-95-2
M. Wt: 280.279
InChI Key: CBWRJTMNOXSEAU-UHFFFAOYSA-N
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Description

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.279. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

2-Furyl-1,4-naphthoquinones, closely related to the chemical , have been prepared through oxidative coupling of furans and naphthoquinones. This method promises great versatility, allowing for the synthesis of complex structures like quinizarin and 6,11-dihydroxynaphthacene-5,12-dione, which could have various applications in materials science and pharmaceuticals (Bridson, Bennett, & Butler, 1980).

Photophysical Properties

The study of 3-hydroxychromones and 3-hydroxyquinolones derivatives, including 2-furyl derivatives, in polar and non-polar aprotic solvents revealed insights into their photophysical properties. Such studies are crucial for developing advanced materials with specific optical properties, potentially useful in sensors, organic electronics, and fluorescence applications (Ndongo, Boyomo, & Owono, 2018).

Catalytic Applications

Research into the catalytic oxidation of 2-methylnaphthalene to 2-methylnaphthoquinone highlights the potential of using benzoxazine derived ordered mesoporous carbon materials as catalysts. Such catalysts could significantly impact the production of important chemical products, demonstrating the versatility of naphthoquinone derivatives in catalysis and chemical manufacturing (Zang et al., 2020).

Antibacterial Activity

A study on N-Substituted Piperazinyl Quinolones, including derivatives with a 2-(2-furyl)-2-oxoethyl group, evaluated their in-vitro antibacterial activity. These compounds showed promise against staphylococci, suggesting potential applications in developing new antibacterial agents (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

Antimycobacterial Activity

Oxadiazole Mannich bases, synthesized by reacting oxadiazole derivatives with dapsone and appropriate aldehydes, showed antimycobacterial activity against M. tuberculosis. This research opens pathways for developing new drugs against tuberculosis, highlighting the therapeutic potential of furyl and naphthoquinone derivatives (Ali & Shaharyar, 2007).

Properties

IUPAC Name

2-[2-(furan-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRJTMNOXSEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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